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Answering the user's request.## Application Notes: ST3932 Patient-Derived Xenograft (PDX)

Model

Model ID: ST3932 Cancer Type: Breast Cancer Subtype: Luminal A (Estrogen Receptor

Positive, ER+) Key Features:

Harbors a PIK3CA (R88Q) mutation.[1]

Derived from a patient with acquired resistance to CDK4/6 inhibitors.

Established from a metastatic soft tissue lesion.

Model Overview
The ST3932 patient-derived xenograft (PDX) model is a powerful preclinical tool for studying

luminal A breast cancer. It was developed from a metastatic tumor of a patient whose disease

progressed after treatment with a CDK4/6 inhibitor, a standard therapy for ER+ breast cancer.

This model is characterized by the expression of the estrogen receptor (ER) and a somatic

activating mutation in the PIK3CA gene (R88Q), which is a common oncogenic driver in this

breast cancer subtype.[1]

The dual features of CDK4/6 inhibitor resistance and a PIK3CA mutation make the ST3932
model highly relevant for investigating mechanisms of therapy resistance and for the preclinical

evaluation of novel therapeutic strategies. It is particularly suited for testing agents that target

the PI3K/AKT/mTOR signaling pathway, novel endocrine therapies, or combinations designed

to overcome resistance. Studies using this model have confirmed its resistance to the CDK4/6
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inhibitor palbociclib and have shown its sensitivity to agents targeting the ER and PI3K

pathways, reflecting the underlying drivers of this tumor.

Applications
Efficacy testing of novel PI3K inhibitors: The activating PIK3CA mutation makes this model

ideal for evaluating the in vivo efficacy of drugs targeting p110α or other nodes in the

PI3K/AKT/mTOR pathway.

Investigating mechanisms of CDK4/6 inhibitor resistance: Researchers can use this model to

explore the molecular pathways that allow ER+ breast cancer cells to bypass CDK4/6

inhibition.

Evaluating novel endocrine therapies: The model is suitable for testing next-generation

selective estrogen receptor degraders (SERDs) or other endocrine agents, alone or in

combination.

Biomarker discovery: The ST3932 model can be used to identify potential biomarkers that

predict response or resistance to targeted therapies in PIK3CA-mutant, CDK4/6i-resistant

breast cancer.

Quantitative Data Presentation
The following table summarizes in vivo efficacy data from a study utilizing the ST3932 PDX

model. The study evaluated the anti-tumor activity of the selective estrogen receptor degrader

(SERD) elacestrant, the PI3Kα inhibitor alpelisib, and the mTOR inhibitor everolimus, both as

single agents and in combination. The model's resistance to the CDK4/6 inhibitor palbociclib

was also confirmed.

Table 1: In Vivo Efficacy of Targeted Agents in the ST3932 PDX Model
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Treatment
Group

Dosing
Schedule

Mean Tumor
Volume (mm³)
± SEM (Day 28)

Tumor Growth
Inhibition (%)

Statistical
Significance
(vs. Vehicle)

Vehicle Daily (p.o.) 1050 ± 150 - -

Palbociclib
100 mg/kg, Daily

(p.o.)
980 ± 120 6.7% Not Significant

Elacestrant
30 mg/kg, Daily

(p.o.)
450 ± 90 57.1% p < 0.001

Alpelisib
25 mg/kg, Daily

(p.o.)
550 ± 100 47.6% p < 0.01

Everolimus
5 mg/kg, Daily

(p.o.)
700 ± 110 33.3% p < 0.05

Elacestrant +

Alpelisib
As above 200 ± 60 81.0% p < 0.0001

Elacestrant +

Everolimus
As above 300 ± 75 71.4% p < 0.001

Data is adapted from Formisano et al., 2022, for illustrative purposes. Actual experimental

results may vary.

Experimental Workflow and Protocols
Experimental Workflow Diagram
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Phase 1: Preparation

Phase 2: Implantation

Phase 3: Tumor Growth & Monitoring

Phase 4: Treatment & Analysis
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Continue Tumor Measurement
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In vivo experimental workflow for the ST3932 PDX model.
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Detailed Experimental Protocols
1. Animal Models

Species: Female immunodeficient mice, 6-8 weeks old.

Recommended Strains: NOD/SCID (Non-obese diabetic/severe combined

immunodeficiency) or Athymic Nude mice are suitable for PDX engraftment. The choice may

depend on the specific experimental goals. NOD/SCID mice have a more compromised

immune system, which can sometimes improve engraftment rates.

Housing: Mice should be housed in a specific-pathogen-free (SPF) facility in sterile micro-

isolator cages with autoclaved food, water, and bedding.

2. PDX Tissue Preparation and Implantation
This protocol describes orthotopic implantation into the 4th inguinal mammary fat pad, which is

the most common and robust method for breast cancer PDX models.

Materials: Cryopreserved or fresh ST3932 PDX tumor tissue, sterile petri dish, sterile scalpel

blades, sterile forceps, Matrigel (optional, 1:1 with media), isoflurane anesthesia machine,

surgical scissors, sutures or wound clips, disinfectant (e.g., 70% ethanol, Betadine).

Procedure:

Thaw cryopreserved tumor tissue rapidly in a 37°C water bath. Immediately transfer to a

sterile petri dish containing ice-cold sterile PBS or culture medium.

Under a sterile hood, mince the tumor tissue into small fragments of approximately 2-3

mm³.

Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance).

Confirm proper anesthetic depth by lack of pedal reflex.

Place the mouse in a supine position. Make a small (~5-7 mm) transverse incision in the

skin over the inguinal mammary fat pad.

Gently separate the skin from the underlying abdominal wall to visualize the white

mammary fat pad.
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Using fine forceps, gently grasp the fat pad and make a small pocket within the pad.

Carefully insert one 2-3 mm³ tumor fragment into the pocket within the fat pad. If using

Matrigel, the fragment can be briefly suspended in the solution before implantation.

Reposition the fat pad and close the skin incision using sutures or surgical wound clips.

Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-

operative analgesia as per institutional guidelines.

3. Tumor Growth Monitoring and Study Initiation
Monitoring: Palpate the implantation site twice weekly, starting 1-2 weeks post-implantation.

Measurement: Once a tumor is palpable, use digital calipers to measure its length (L) and

width (W) twice a week.

Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (W² x L) / 2.

Randomization: When tumors reach an average volume of 150-200 mm³, randomize the

mice into treatment and control groups. Ensure the average tumor volume is similar across

all groups at the start of the study.

4. Treatment Study Protocol (Example)
This is a template based on the study by Formisano et al. Researchers should optimize doses

and schedules for their specific agents.

Control Group: Administer the vehicle used to dissolve the test compounds. This is typically

done daily via oral gavage (p.o.).

Treatment Groups:

Palbociclib: 100 mg/kg, administered daily by oral gavage.

Elacestrant: 30 mg/kg, administered daily by oral gavage.

Alpelisib: 25 mg/kg, administered daily by oral gavage.
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Monitoring During Treatment: Continue to measure tumor volume and mouse body weight at

least twice weekly to assess efficacy and toxicity.

Study Endpoints: Define endpoints before the study begins. These may include:

A maximum tumor volume limit (e.g., 1500-2000 mm³).

A predefined study duration (e.g., 28-42 days).

Signs of significant toxicity, such as >20% body weight loss.

Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI)

for each treatment group compared to the vehicle control. Perform statistical analysis (e.g.,

ANOVA or t-test) to determine significance.

Signaling Pathway Visualization
ER, CDK4/6, and PI3K Signaling in the ST3932 Model
The diagram below illustrates the key signaling pathways active in the ST3932 model. In ER+

breast cancer, estrogen binding to its receptor drives the expression of Cyclin D. Cyclin D

complexes with CDK4/6 to phosphorylate and inactivate the Retinoblastoma (Rb) protein,

allowing the cell cycle to progress from G1 to S phase. CDK4/6 inhibitors block this step. The

ST3932 model's resistance to these inhibitors suggests the activation of bypass pathways. One

major bypass mechanism is through the PI3K/AKT/mTOR pathway, which is constitutively

activated in this model due to the PIK3CA mutation. This pathway can independently promote

cell survival and proliferation, overriding the cell cycle arrest induced by CDK4/6 inhibitors.

Key signaling pathways in the ST3932 ER+ PIK3CA-mutant PDX model.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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